Cas no 861206-81-7 (5-(4-Methylphenyl)sulfonyl-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo1,2-aquinoxaline)

5-(4-Methylphenyl)sulfonyl-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo1,2-aquinoxaline 化学的及び物理的性質
名前と識別子
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- 5-(4-Methylphenyl)sulfonyl-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo1,2-aquinoxaline
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5-(4-Methylphenyl)sulfonyl-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo1,2-aquinoxaline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1615790-5mg |
5-Tosyl-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline |
861206-81-7 | 98% | 5mg |
¥529.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1615790-1mg |
5-Tosyl-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline |
861206-81-7 | 98% | 1mg |
¥464.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1615790-10mg |
5-Tosyl-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline |
861206-81-7 | 98% | 10mg |
¥924.00 | 2024-07-28 | |
A2B Chem LLC | AI71499-1g |
5-(4-methylbenzenesulfonyl)-7-(trifluoromethyl)-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxaline |
861206-81-7 | >90% | 1g |
$1295.00 | 2024-04-19 | |
A2B Chem LLC | AI71499-500mg |
5-(4-methylbenzenesulfonyl)-7-(trifluoromethyl)-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxaline |
861206-81-7 | >90% | 500mg |
$720.00 | 2024-04-19 | |
A2B Chem LLC | AI71499-1mg |
5-(4-methylbenzenesulfonyl)-7-(trifluoromethyl)-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxaline |
861206-81-7 | >90% | 1mg |
$201.00 | 2024-04-19 | |
A2B Chem LLC | AI71499-5g |
5-(4-methylbenzenesulfonyl)-7-(trifluoromethyl)-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxaline |
861206-81-7 | >90% | 5g |
$4744.00 | 2024-04-19 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00953982-1g |
5-(4-Methylbenzenesulfonyl)-7-(trifluoromethyl)-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxaline |
861206-81-7 | 90% | 1g |
¥4193.0 | 2024-04-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1615790-50mg |
5-Tosyl-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline |
861206-81-7 | 98% | 50mg |
¥1491.00 | 2024-07-28 | |
TRC | M148880-25mg |
5-[(4-Methylphenyl)sulfonyl]-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline |
861206-81-7 | 25mg |
$ 230.00 | 2022-06-04 |
5-(4-Methylphenyl)sulfonyl-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo1,2-aquinoxaline 関連文献
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
5-(4-Methylphenyl)sulfonyl-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo1,2-aquinoxalineに関する追加情報
5-(4-Methylphenyl)sulfonyl-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline: A Comprehensive Overview
The compound with CAS No 861206-81-7, known as 5-(4-Methylphenyl)sulfonyl-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline, has garnered significant attention in the field of organic chemistry and materials science due to its unique structural properties and potential applications. This molecule belongs to the class of heterocyclic compounds, which are widely studied for their role in drug discovery and advanced materials development.
The sulfonyl group attached at the 5-position of the molecule introduces a strong electron-withdrawing effect, which significantly influences the electronic properties of the compound. This feature makes it a promising candidate for applications in semiconductors and optoelectronic devices. Recent studies have explored its ability to act as a n-type semiconductor material in organic field-effect transistors (OFETs), demonstrating high carrier mobility and stability under ambient conditions.
The trifluoromethyl group at the 7-position further enhances the molecule's stability and chemical resistance. This substituent also contributes to the overall hydrophobicity of the compound, making it suitable for use in water-repellent coatings and self-cleaning surfaces. Researchers have reported that this property can be leveraged in the development of advanced materials for aerospace and marine applications.
The core structure of hexahydropyrrolo[1,2-a]quinoxaline is a bicyclic system that combines the features of pyrrole and quinoxaline moieties. This unique arrangement provides a rigid and planar framework that is ideal for π-π interactions in molecular assemblies. Recent advancements in supramolecular chemistry have utilized this property to design self-assembled monolayers (SAMs) with tailored electronic properties.
From a synthetic perspective, the construction of this compound involves a multi-step process that typically includes Suzuki coupling reactions and oxidative cyclization steps. The development of efficient synthetic routes has been a focus of recent research efforts to enhance scalability and reduce production costs.
In terms of biological applications, 5-(4-Methylphenyl)sulfonyl-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline has shown potential as a kinase inhibitor in preliminary assays. Its ability to modulate protein-protein interactions makes it a valuable tool in drug discovery programs targeting various diseases such as cancer and neurodegenerative disorders.
Recent computational studies have provided insights into the electronic structure of this compound using density functional theory (DFT). These studies have revealed that the molecule exhibits strong electron-withdrawing characteristics due to its sulfonyl and trifluoromethyl substituents. Such findings are critical for designing next-generation organic semiconductors with enhanced performance metrics.
In conclusion, 5-(4-Methylphenyl)sulfonyl-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline represents a versatile platform for exploring new frontiers in organic electronics and biomedicine. Its unique combination of structural features and functional groups positions it as a key player in advancing both fundamental research and industrial applications.
861206-81-7 (5-(4-Methylphenyl)sulfonyl-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo1,2-aquinoxaline) 関連製品
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